Ethyl 2-fluoro-6-formylbenzoate
Description
Properties
Molecular Formula |
C10H9FO3 |
|---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
ethyl 2-fluoro-6-formylbenzoate |
InChI |
InChI=1S/C10H9FO3/c1-2-14-10(13)9-7(6-12)4-3-5-8(9)11/h3-6H,2H2,1H3 |
InChI Key |
ACUXUUCNAOEHOW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1F)C=O |
Origin of Product |
United States |
Preparation Methods
Formylation Using Dichloromethyl Alkyl Ethers and Lewis Acid Catalysts
- Reagents: Dichloromethyl methyl ether or dichloromethyl propyl ether as formylating agents.
- Catalysts: Lewis acids such as aluminum chloride (AlCl3) or ferric chloride (FeCl3).
- Solvent: Dichloromethane (CH2Cl2) is commonly used.
- Procedure: The aromatic ester is mixed with the Lewis acid catalyst in CH2Cl2 under cooling (ice bath), followed by slow addition of the dichloromethyl ether. The mixture is stirred at room temperature for 1–2 hours.
- Work-up: Quenching with water or aqueous sodium bicarbonate, extraction with ethyl acetate, drying, and purification by bulb-to-bulb distillation or chromatography.
- Yields: Moderate to good yields (50–90%) depending on conditions and substrate purity.
- Notes: This method provides regioselective formylation adjacent to the fluorine substituent due to electronic effects and catalyst control.
Alternative Formylation via Friedel-Crafts Acylation Analogues
- Utilizing formyl chloride derivatives or formylating agents under controlled conditions with magnesium chloride and organic bases has been reported for related fluorinated benzoates.
- These methods involve formation of reactive acyl intermediates that react with malonate derivatives, followed by hydrolysis and purification.
- Yields in such methods can reach up to 94% with high purity (>98%).
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Esterification | 2-fluorobenzoic acid, ethanol, acid catalyst | Reflux (~78°C) | 6–12 hours | >90 | >98 | Standard Fischer esterification |
| Formylation (AlCl3) | Ethyl 2-fluorobenzoate, dichloromethyl methyl ether, AlCl3, CH2Cl2 | 0°C to RT | 1–2 hours | 50–70 | 85–95 | Bulb-to-bulb distillation for purification |
| Formylation (FeCl3) | Ethyl 2-fluorobenzoate, dichloromethyl propyl ether, FeCl3, CH2Cl2 | 0°C to RT | 2 hours | ~90 | >90 | Quantitative conversion reported in related systems |
| Malonate route | Potassium ethyl malonate, 2-fluorobenzoyl chloride, MgCl2, organic base, hydrolysis | 0–25°C | 10–15 hours | 82–94 | >98 | High yield and purity, requires multi-step process |
- The presence of fluorine influences the regioselectivity of formylation due to its electron-withdrawing effect, directing electrophilic substitution to the ortho and para positions relative to fluorine.
- Lewis acid catalysts activate the formylating agent and facilitate electrophilic aromatic substitution.
- Cooling during addition controls reaction rate and minimizes side reactions.
- Purification by bulb-to-bulb distillation is effective but requires careful temperature control to avoid decomposition.
- Use of magnesium chloride and organic bases in malonate-based methods improves reaction rates and yields by stabilizing intermediates.
| Method | Advantages | Limitations |
|---|---|---|
| Dichloromethyl ether + AlCl3 | Simple, widely used, moderate yields | Requires careful handling of corrosive reagents; moderate yield |
| Dichloromethyl ether + FeCl3 | Higher yields, quantitative conversion | FeCl3 may lead to side reactions; purification needed |
| Malonate-based acylation | High purity and yield, mild conditions | Multi-step, longer reaction times, more complex setup |
Ethyl 2-fluoro-6-formylbenzoate is efficiently prepared by first esterifying 2-fluorobenzoic acid to ethyl 2-fluorobenzoate, followed by regioselective formylation using dichloromethyl alkyl ethers catalyzed by Lewis acids such as aluminum chloride or ferric chloride. Alternative methods involving malonate intermediates and acyl chlorides offer higher purity and yields but require more complex procedures. Optimization of reaction conditions, including temperature control and catalyst choice, is critical for maximizing yield and purity. These preparation methods are well-documented in the literature and provide reliable routes for producing this compound for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-fluoro-6-formylbenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 2-fluoro-6-carboxybenzoic acid.
Reduction: Ethyl 2-fluoro-6-hydroxymethylbenzoate.
Substitution: Ethyl 2-substituted-6-formylbenzoate derivatives.
Scientific Research Applications
Ethyl 2-fluoro-6-formylbenzoate has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various fluorinated organic compounds, which are valuable in medicinal chemistry and materials science.
Biology: Fluorinated compounds are often used in biological studies due to their unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets.
Medicine: The compound can be used in the development of pharmaceuticals, particularly in the design of drugs with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of ethyl 2-fluoro-6-formylbenzoate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets through various pathways:
Molecular Targets: The fluorine atom can enhance the binding affinity of the compound to enzymes or receptors, leading to increased potency and selectivity.
Pathways Involved: The formyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Ethyl 2-fluoro-6-formylbenzoate with key analogs, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Substituent Effects on Reactivity
- Formyl vs. Methyl Groups : The formyl group in this compound enhances electrophilicity, enabling nucleophilic additions (e.g., condensations to form Schiff bases). In contrast, methyl-substituted analogs (e.g., Methyl 2-fluoro-6-methylbenzoate) are less reactive, favoring stability in agrochemical formulations .
- Fluorine Position : The 2-fluoro substituent in the target compound creates ortho-directing effects, influencing regioselectivity in further substitutions. Comparatively, Methyl 3,5-difluoro-4-formylbenzoate’s symmetrical fluorine arrangement may stabilize charge distribution in coordination complexes .
Physicochemical Properties
- Melting Point : The formyl group reduces crystallinity relative to methyl or trifluoroethyl analogs (e.g., pesticide esters in ), which exhibit higher melting points due to symmetry and intermolecular interactions .
Research Findings and Limitations
- Synthetic Routes : this compound may be synthesized via Friedel-Crafts acylation or esterification of pre-functionalized benzoic acids, analogous to methods for Methyl 2-fluoro-6-methylbenzoate .
- Stability Challenges : The formyl group’s susceptibility to oxidation necessitates inert storage conditions, unlike more stable triazine-based pesticides ().
- Data Gaps : Direct spectroscopic or biological data for the target compound are absent in the provided evidence; comparisons rely on structural analogs and chemical principles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
